N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide
Description
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide is a hydrazone derivative characterized by a bromo-, hydroxy-, and methoxy-substituted phenyl ring and a 4-toluidino (4-methylanilino) group. Its molecular formula is reported as C₂₀H₂₀BrN₅O₃S with a molecular weight of 490.38 g/mol . A structurally similar variant, C₂₂H₂₄BrN₅O₅S (MW: 550.43 g/mol), includes additional substituents such as a triazole ring with 3,4-dimethoxyphenyl and ethyl groups . The compound is synthesized via condensation of acetohydrazide precursors with aldehydes, typically using glacial acetic acid as a catalyst . Structural elucidation employs NMR, FT-IR, and mass spectrometry .
Properties
Molecular Formula |
C17H18BrN3O3 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O3/c1-11-3-5-13(6-4-11)19-10-16(22)21-20-9-12-7-14(18)17(23)15(8-12)24-2/h3-9,19,23H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
RFGGVNLKDUVCHI-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-(4-toluidino)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups, such as bromine and hydroxyl, allows the compound to participate in various biochemical reactions, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Bromo Substitution: Bromo groups enhance antimicrobial activity (e.g., 4j vs. non-bromo analogs in ). However, bromo positioning (e.g., 3-bromo vs. 4-bromo) may alter target binding .
Key Observations:
- Catalysts : Glacial acetic acid is universally employed to facilitate Schiff base formation .
- Yields : Most hydrazones report yields >60%, with indole-based derivatives (e.g., MMINA ) achieving higher efficiency .
Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Electron-withdrawing groups (e.g., nitro in MMINA , bromo in 4j ) enhance activity against Gram-negative bacteria . Fluorine substitution (Hydrazone 114 ) further optimizes MIC values .
- Enzyme Inhibition : Bulky substituents (e.g., dibromo in L67 ) improve selectivity for bacterial targets over mammalian enzymes .
- Solubility: Methoxy and hydroxy groups in the target compound may counterbalance the lipophilicity of the toluidino group, improving bioavailability .
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